(3-Methylphenyl)methylhydrazine;dihydrochloride
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Overview
Description
(3-Methylphenyl)methylhydrazine;dihydrochloride is an organic compound that belongs to the class of hydrazines. It is characterized by the presence of a methyl group attached to a phenyl ring, which is further connected to a methylhydrazine moiety. This compound is typically used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Mechanism of Action
Target of Action
Related compounds such as 3-methylphenylalanine have been shown to interact with enzymes like cathepsin b . Cathepsin B is a protease involved in protein degradation and has been implicated in several diseases, including cancer .
Mode of Action
For instance, some hydrazine-coupled pyrazoles have demonstrated potent antileishmanial and antimalarial activities .
Biochemical Pathways
Given the potential interaction with cathepsin b, it could influence protein degradation pathways .
Result of Action
Related compounds have shown significant activity against certain pathogens, suggesting potential antimicrobial or antiparasitic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylphenyl)methylhydrazine;dihydrochloride can be achieved through several methods. One common approach involves the reaction of 3-methylbenzyl chloride with hydrazine hydrate in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(3-Methylphenyl)methylhydrazine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azines or other nitrogen-containing compounds.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include azines, substituted hydrazines, and various nitrogen-containing heterocycles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(3-Methylphenyl)methylhydrazine;dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- (3-Chloro-2-methylphenyl)hydrazine hydrochloride
- 1-Methyl-1-(3-methylphenyl)hydrazine hydrochloride
- 1,1,2-Trimethyl-2-(2-methylphenyl)hydrazine hydrochloride
Uniqueness
(3-Methylphenyl)methylhydrazine;dihydrochloride is unique due to its specific substitution pattern on the phenyl ring and the presence of the methylhydrazine moiety. This structural configuration imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(3-methylphenyl)methylhydrazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2ClH/c1-7-3-2-4-8(5-7)6-10-9;;/h2-5,10H,6,9H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APZKQEIURZRYFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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